molecular formula C21H17NO3 B12127510 5-methyl-1-[2-(naphthalen-2-yloxy)ethyl]-1H-indole-2,3-dione

5-methyl-1-[2-(naphthalen-2-yloxy)ethyl]-1H-indole-2,3-dione

Cat. No.: B12127510
M. Wt: 331.4 g/mol
InChI Key: PBSLPIYJCCHTJX-UHFFFAOYSA-N
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Description

5-methyl-1-[2-(naphthalen-2-yloxy)ethyl]-1H-indole-2,3-dione: 5-methyl-1-(2-naphthoxyethyl)-1H-indole-2,3-dione , is a heterocyclic compound with an intriguing structure. Let’s break it down:

  • The indole core consists of a bicyclic ring system containing a pyrrole ring fused to a benzene ring.
  • The 5-methyl group is attached to the indole nitrogen.
  • The 2-(naphthalen-2-yloxy)ethyl moiety extends from the indole ring, connecting to a naphthalene group via an ether linkage.

Preparation Methods

Synthetic Routes: Several synthetic methods exist for the preparation of this compound. One notable approach involves the Fischer indole synthesis . Here’s a simplified version of the synthetic route:

Industrial Production: While industrial-scale production methods may vary, the synthetic route described above provides a foundation for laboratory-scale preparation.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The indole nucleus can undergo oxidation reactions.

    Reduction: Reduction of the carbonyl group or other functional groups is possible.

    Substitution: The naphthalene moiety allows for substitution reactions.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications.

Major Products: The major products formed during these reactions include various indole derivatives, potentially with altered biological properties.

Scientific Research Applications

Chemistry:

    Building Blocks: Researchers use this compound as a building block for more complex molecules.

    Functionalization: Its unique structure allows for functionalization and modification.

Biology and Medicine:

    Anticancer Properties: Some indole derivatives exhibit anticancer activity.

    Microbial Activity: Investigation into its effects on microbes is ongoing.

    Drug Development: Researchers explore its potential as a drug scaffold.

Industry:

    Materials Science: Indole-based materials find applications in organic electronics and sensors.

Mechanism of Action

The precise mechanism by which this compound exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate these pathways.

Properties

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

IUPAC Name

5-methyl-1-(2-naphthalen-2-yloxyethyl)indole-2,3-dione

InChI

InChI=1S/C21H17NO3/c1-14-6-9-19-18(12-14)20(23)21(24)22(19)10-11-25-17-8-7-15-4-2-3-5-16(15)13-17/h2-9,12-13H,10-11H2,1H3

InChI Key

PBSLPIYJCCHTJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CCOC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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